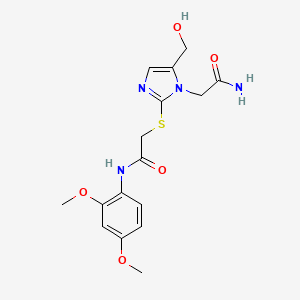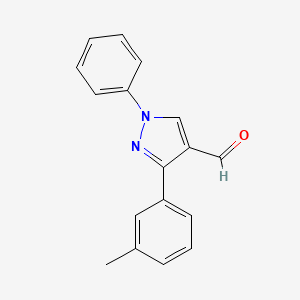
3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family. It has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. This compound is known for its potent bioactivity and has been extensively studied for its therapeutic potential.
Scientific Research Applications
Optical and Electronic Properties
- NLOphores and Photophysical Characteristics : Pyrazole-based derivatives exhibit significant potential as non-linear optical (NLO) materials. A study on a series of pyrazole-based D-π-A derivatives, synthesized from related compounds, demonstrated notable first and second hyperpolarizabilities, indicating their suitability for applications in optical and electronic devices. These derivatives absorbed light in the range of 351–432 nm, with their photophysical properties supported by Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) studies, showcasing their potential in the development of advanced photonic materials (Lanke & Sekar, 2016).
Antimicrobial Applications
- Antimicrobial Activity of Chitosan Schiff Bases : Derivatives of pyrazole, including those synthesized with chitosan to form Schiff bases, have shown promising antimicrobial activities. The effectiveness of these compounds against a range of bacteria and fungi highlights their potential in creating new antimicrobial agents. Notably, these Schiff bases exhibited a dependency on the type of Schiff base moiety for their antimicrobial effectiveness, indicating a nuanced potential for tailored antimicrobial strategies (Hamed et al., 2020).
Antioxidant and Anti-inflammatory Properties
- Antioxidant and Anti-inflammatory Activities : Pyrazole-based heterocycles have been evaluated for their antioxidant and anti-inflammatory properties. For example, novel thiazole and pyrazoline derivatives, incorporating the 2-thienylpyrazole moiety, were synthesized and tested, showing significant activity in these areas. This research suggests the versatility of pyrazole derivatives in pharmaceutical applications, particularly in developing new anti-inflammatory and analgesic medications (Abdel-Wahab et al., 2012).
Synthesis and Characterization for Further Applications
- Versatile Synthetic Intermediates : The structural properties of various pyrazole derivatives, including their synthesis and crystalline structure determination, offer a foundational understanding for their application in a wide range of scientific fields. The detailed characterization of these compounds lays the groundwork for their potential use in developing new materials, drugs, and other chemical entities. For instance, the crystal structure analysis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveals insights into molecular interactions that could inform further chemical design and synthesis efforts (Xu & Shi, 2011).
properties
IUPAC Name |
3-(3-methylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-13-6-5-7-14(10-13)17-15(12-20)11-19(18-17)16-8-3-2-4-9-16/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPCIOKCAGHMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


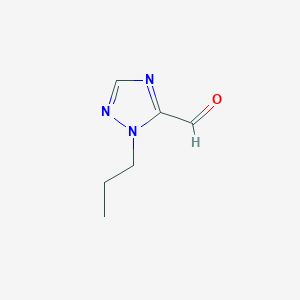
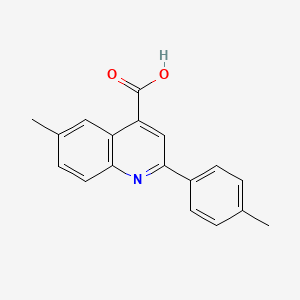
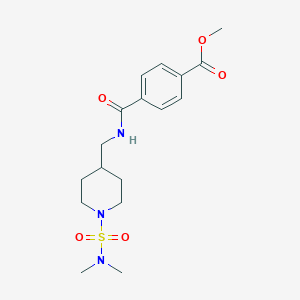
![N-(2,4-dimethylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2732202.png)
![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2732203.png)
![4-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2732205.png)
![Methyl 2-amino-2-[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2732206.png)
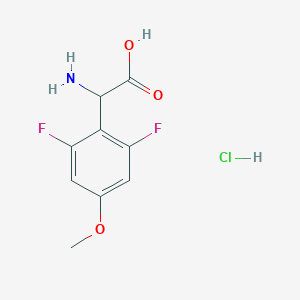
![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2732209.png)

![2-hydroxy-5-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2732211.png)
![4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2732213.png)
